2,2'-Dihydroxychalcone 2,2'-Dihydroxychalcone
Brand Name: Vulcanchem
CAS No.: 15131-80-3
VCID: VC21320625
InChI: InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H
SMILES: C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2,2'-Dihydroxychalcone

CAS No.: 15131-80-3

Cat. No.: VC21320625

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

Purity: TLC

* For research use only. Not for human or veterinary use.

2,2'-Dihydroxychalcone - 15131-80-3

Specification

CAS No. 15131-80-3
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H
Standard InChI Key KSHCTKZLHCSARH-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
SMILES C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Appearance Yellow cristals

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

2,2'-Dihydroxychalcone (C15H12O3) features a distinctive structure with hydroxyl groups at the 2 and 2' positions of the chalcone backbone. This specific hydroxylation pattern contributes significantly to the compound's biological activities and chemical reactivity. The molecule consists of two aromatic rings connected by an α,β-unsaturated carbonyl system, creating the basic chalcone framework that serves as a versatile scaffold for various biological interactions .

Hydrogen Bonding Characteristics

A significant structural feature of 2,2'-Dihydroxychalcone is the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and carbonyl oxygen. This intramolecular hydrogen bonding plays a crucial role in determining the compound's chemical properties, stability, and reactivity profiles. The compound can also form intermolecular hydrogen bonds with solvent molecules such as water, creating complex networks that influence its behavior in biological systems .

Electronic and Spectroscopic Properties

Photochemical Behavior

Excited-State Intramolecular Hydrogen Transfer

Biological Activities

Glutathione S-Transferase Inhibition

2,2'-Dihydroxychalcone functions as an inhibitor of glutathione S-transferase (GST), an enzyme family involved in cellular detoxification processes. Research has demonstrated that this inhibitory activity has significant implications for cancer treatment, as GSTs often contribute to chemotherapy resistance by detoxifying anticancer drugs. Pre-treatment with 2,2'-Dihydroxychalcone has been shown to sensitize human colon adenocarcinoma cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting these detoxification pathways .

Aryl Hydrocarbon Receptor Activation

Studies have identified 2,2'-Dihydroxychalcone as a potent agonist of the aryl hydrocarbon receptor (AhR). This activity was confirmed by the compound's ability to induce expression of AhR-regulated genes, including CYP1A1, CYP1B1, and UGT1A1 in Caco2 cells. The level of induction achieved by 2,2'-Dihydroxychalcone was comparable to or greater than that observed with 10 nM of the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), highlighting the compound's significant activity in this pathway .

Molecular Confirmation of Activity

The biological activity of 2,2'-Dihydroxychalcone has been confirmed through multiple molecular approaches. Research has demonstrated that the compound induces CYP1A1 protein expression and promotes the formation of AhR-DNA complexes, providing direct evidence of its role as an AhR agonist. The specificity of this activity was verified through experiments in AhR-deficient cells, where the effects of 2,2'-Dihydroxychalcone were significantly reduced, confirming the AhR-dependent mechanism of action .

Structure-Activity Relationships

Comparative Analysis with Other Hydroxychalcones

Research comparing 2,2'-Dihydroxychalcone with other hydroxylated chalcones has provided valuable insights into structure-activity relationships. While 2,2'-Dihydroxychalcone demonstrates potent biological activities, other dihydroxychalcones with different substitution patterns show varying levels of effectiveness. This comparative analysis highlights the critical importance of the specific 2,2'-dihydroxy substitution pattern for the compound's biological properties .

Enzyme Induction Profiles

The table below summarizes the comparative induction of drug-metabolizing enzymes by various dihydroxychalcones based on research findings:

CompoundCYP1A1 InductionCYP1B1 InductionUGT1A1 Induction
2,2'-DihydroxychalconeStrong (≥100% of TCDD)Strong (≥100% of TCDD)Strong (≥100% of TCDD)
2′,5′-DihydroxychalconeMinimalMinimalMinimal
2′,3-DihydroxychalconeModerateModerateModerate
2′,4-DihydroxychalconeMinimalMinimalMinimal
2′,4′-DihydroxychalconeMinimalMinimalMinimal
TCDD (10 nM)Reference (100%)Reference (100%)Reference (100%)

This data clearly demonstrates that the 2,2'-dihydroxy substitution pattern confers optimal activity for AhR activation and subsequent enzyme induction, with significantly higher potency than other hydroxylation patterns .

Structural Determinants of Activity

The importance of the 2,2'-dihydroxy substitution pattern was specifically investigated using a series of dihydroxychalcone analogs. Results showed that 2,2'-Dihydroxychalcone was consistently the most potent inducer of drug-metabolizing enzymes among the tested compounds. The 2′,3-dihydroxychalcone showed some activity, while 2′,5′-, 2′,4-, and 2′,4′-dihydroxychalcones exhibited minimal effects. These findings indicate that both the number and position of hydroxyl groups on the chalcone scaffold significantly influence biological activity .

Research Applications and Findings

Cancer Cell Sensitization Studies

Research has demonstrated the potential of 2,2'-Dihydroxychalcone to overcome chemoresistance in cancer treatment. Studies examining the effects of 2,2'-Dihydroxychalcone on human colon adenocarcinoma cells have shown that pretreatment with this compound significantly enhances the cytotoxicity of chemotherapeutic agents including chlorambucil and melphalan. This sensitization effect has been attributed to the inhibition of glutathione S-transferase (GST), which prevents cancer cells from detoxifying these drugs .

Verification of Mechanism of Action

The mechanism of action of 2,2'-Dihydroxychalcone has been verified through multiple experimental approaches. In studies of its AhR-activating properties, researchers confirmed that the induction of drug-metabolizing enzymes by 2,2'-Dihydroxychalcone was significantly reduced in AhR-deficient cells compared to normal cells. This finding provided definitive evidence that the biological effects of 2,2'-Dihydroxychalcone are mediated through the AhR pathway .

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